molecular formula C11H24 B14560399 4-Ethyl-2,5-dimethylheptane CAS No. 61868-28-8

4-Ethyl-2,5-dimethylheptane

Cat. No.: B14560399
CAS No.: 61868-28-8
M. Wt: 156.31 g/mol
InChI Key: CUHCBWKQRDWQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2,5-dimethylheptane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its branched structure, which influences its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2,5-dimethylheptane typically involves the alkylation of a suitable heptane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of branched alkanes like this compound may involve catalytic cracking and isomerization processes. These methods utilize catalysts such as zeolites to rearrange straight-chain hydrocarbons into branched structures, optimizing the yield and purity of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,5-dimethylheptane primarily undergoes reactions typical of alkanes, including:

    Oxidation: In the presence of strong oxidizing agents, alkanes can be converted to alcohols, aldehydes, or carboxylic acids.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common. This typically occurs under UV light or elevated temperatures.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.

Major Products Formed:

    Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.

    Substitution: Halogenated derivatives such as 4-chloro-2,5-dimethylheptane.

Scientific Research Applications

4-Ethyl-2,5-dimethylheptane has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of branched hydrocarbons and their reactivity.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for its role in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.

    Industry: Utilized in the formulation of specialty fuels and lubricants, where branched alkanes are preferred for their favorable combustion properties.

Mechanism of Action

As a hydrocarbon, 4-ethyl-2,5-dimethylheptane does not have a specific mechanism of action in biological systems. its interactions are primarily driven by hydrophobic forces, making it relevant in studies involving lipid membranes and hydrophobic drug delivery. The compound’s molecular targets are typically non-polar environments within biological systems.

Comparison with Similar Compounds

  • 2,5-Dimethylheptane
  • 4-Ethyl-2,4-dimethylheptane
  • 3-Ethyl-2,5-dimethylheptane

Comparison: 4-Ethyl-2,5-dimethylheptane is unique due to its specific branching pattern, which influences its boiling point, melting point, and reactivity compared to its isomers. For instance, the position of the ethyl and methyl groups can significantly alter the compound’s physical properties and its behavior in chemical reactions.

Properties

CAS No.

61868-28-8

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

4-ethyl-2,5-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-10(5)11(7-2)8-9(3)4/h9-11H,6-8H2,1-5H3

InChI Key

CUHCBWKQRDWQMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.